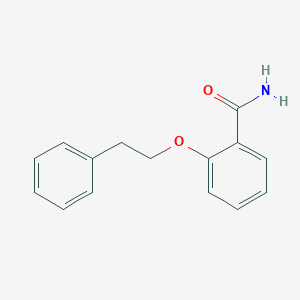![molecular formula C21H24N2O4 B268380 4-{[(4-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B268380.png)
4-{[(4-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor of protein kinase B (PKB/Akt), which plays a crucial role in cell survival, growth, and proliferation.
Mechanism of Action
4-{[(4-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide inhibits the activity of PKB/Akt by binding to its active site. PKB/Akt is a serine/threonine kinase that phosphorylates downstream targets involved in cell survival, growth, and proliferation. Inhibition of PKB/Akt activity by 4-{[(4-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide leads to decreased phosphorylation of downstream targets, resulting in apoptosis and inhibition of cell growth.
Biochemical and Physiological Effects:
4-{[(4-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to exhibit potent anti-cancer activity in vitro and in vivo. It induces apoptosis and inhibits cell growth in a variety of cancer cell lines, including breast, prostate, and lung cancer cells. It also exhibits synergistic effects when combined with other anti-cancer agents. In addition, 4-{[(4-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-{[(4-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is its specificity for PKB/Akt inhibition. It does not inhibit other kinases, making it a valuable tool for studying the role of PKB/Akt in cancer and other diseases. However, its potency varies among different cell lines, and it may exhibit off-target effects at high concentrations. Therefore, careful dose optimization is required for in vitro and in vivo experiments.
Future Directions
Future research on 4-{[(4-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide should focus on its potential therapeutic applications in cancer treatment. Further studies are needed to optimize its dose and administration schedule and to evaluate its efficacy in animal models. In addition, its potential for combination therapy with other anti-cancer agents should be explored. Finally, its potential for treating other diseases, such as diabetes and neurodegenerative disorders, should be investigated.
Synthesis Methods
The synthesis of 4-{[(4-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide involves the reaction between 4-methylphenol and 2-furoic acid to form 4-(2-furoyl)phenol. The subsequent reaction with thionyl chloride and N,N-dimethylformamide (DMF) yields 4-(2-furoyl)phenyl chloride. The reaction of 4-(2-furoyl)phenyl chloride with N-(tetrahydro-2-furanylmethyl)aniline in DMF and triethylamine produces 4-{[(tetrahydro-2-furanylmethyl)amino]phenyl}furan-2-carboxamide. The final step involves the reaction of 4-{[(tetrahydro-2-furanylmethyl)amino]phenyl}furan-2-carboxamide with 4-methylphenoxyacetyl chloride in DMF and triethylamine to yield 4-{[(4-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide.
Scientific Research Applications
4-{[(4-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. PKB/Akt is a crucial signaling molecule that promotes cell survival and growth by inhibiting apoptosis and promoting cell cycle progression. Overexpression of PKB/Akt has been observed in various types of cancer, making it an attractive target for cancer therapy. 4-{[(4-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide inhibits the activity of PKB/Akt, leading to apoptosis and inhibition of cell growth.
properties
Product Name |
4-{[(4-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide |
|---|---|
Molecular Formula |
C21H24N2O4 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-[[2-(4-methylphenoxy)acetyl]amino]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H24N2O4/c1-15-4-10-18(11-5-15)27-14-20(24)23-17-8-6-16(7-9-17)21(25)22-13-19-3-2-12-26-19/h4-11,19H,2-3,12-14H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
HQCRXRQGCOZIME-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3 |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(2,6-dimethylanilino)sulfonyl]phenyl}isonicotinamide](/img/structure/B268302.png)
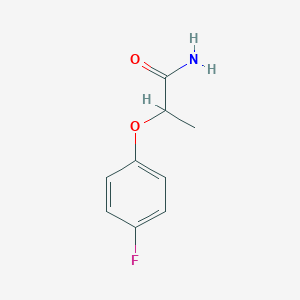
![4-(2-ethoxyethoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B268304.png)
![4-{[3-(Benzyloxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B268305.png)
![N-(4-fluorophenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B268306.png)
![2-(2,3-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268307.png)
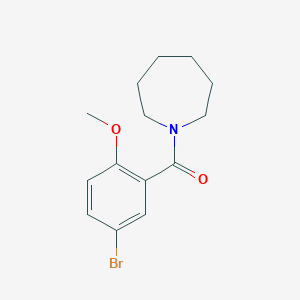
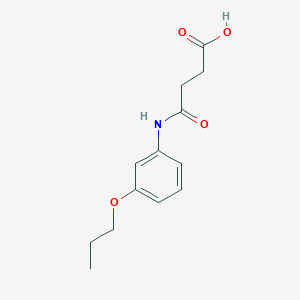
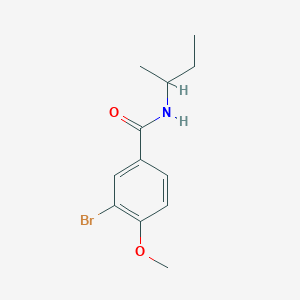
![2-{[3-(Benzyloxy)anilino]carbonyl}benzoic acid](/img/structure/B268313.png)
![N-[3-(benzyloxy)phenyl]butanamide](/img/structure/B268314.png)
![4-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide](/img/structure/B268315.png)
![2-{[2-(Benzyloxy)anilino]carbonyl}benzoic acid](/img/structure/B268318.png)
